

# Benzo[b]thiophene-7-carbonitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbonitrile

Cat. No.: B1341617

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **Benzo[b]thiophene-7-carbonitrile**, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential data, experimental protocols, and key chemical insights to support ongoing research and development efforts.

## Core Data Summary

A comprehensive summary of the key identifiers and physical properties of **Benzo[b]thiophene-7-carbonitrile** is presented below.

Property	Value	Reference
CAS Number	22780-71-8	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> NS	<a href="#">[1]</a>
Molecular Weight	159.21 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=CC=C2C(=C1)C=C(S2)C#N	
InChI Key	YXWXYZADKGAQSO-UHFFFAOYSA-N	

## Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and characterization of

**Benzo[b]thiophene-7-carbonitrile.**

### Synthesis of Benzo[b]thiophene-7-carbonitrile

A common synthetic route to **Benzo[b]thiophene-7-carbonitrile** involves the palladium-catalyzed cyanation of 7-bromo-benzo[b]thiophene.

Materials:

- 7-bromo-benzo[b]thiophene
- Zinc cyanide ( $\text{Zn}(\text{CN})_2$ )
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Dimethylformamide (DMF)
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- A mixture of 7-bromo-benzo[b]thiophene (1 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.08 equivalents) is placed in a round-bottom flask.
- The flask is evacuated and backfilled with nitrogen gas three times.

- Anhydrous dimethylformamide is added, and the reaction mixture is heated to 120 °C for 12 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **Benzo[b]thiophene-7-carbonitrile**.

## Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):

- $\delta$  8.25 (dd,  $J$  = 7.9, 1.0 Hz, 1H)
- $\delta$  7.95 (d,  $J$  = 7.9 Hz, 1H)
- $\delta$  7.61 (d,  $J$  = 5.5 Hz, 1H)
- $\delta$  7.52 (t,  $J$  = 7.9 Hz, 1H)
- $\delta$  7.43 (d,  $J$  = 5.5 Hz, 1H)

$^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ):

- $\delta$  141.2, 138.9, 132.8, 128.4, 126.9, 125.8, 124.9, 117.5, 110.1

## Logical Workflow: Synthesis to Characterization

The following diagram illustrates the typical workflow from the synthesis of **Benzo[b]thiophene-7-carbonitrile** to its final characterization.



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Caption: Synthesis and Characterization Workflow for **Benzo[b]thiophene-7-carbonitrile**.

This guide serves as a foundational resource for professionals engaged in the study and application of **Benzo[b]thiophene-7-carbonitrile**. The provided data and protocols are intended to facilitate further research and innovation in the field.

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## References

- 1. scbt.com [scbt.com]
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